molecular formula C20H28O6 B224792 Dihydroenmein CAS No. 14237-76-4

Dihydroenmein

Cat. No.: B224792
CAS No.: 14237-76-4
M. Wt: 364.4 g/mol
InChI Key: XDIFXKVLMXAILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroenmein is a natural product found in Isodon and Isodon trichocarpus with data available.

Scientific Research Applications

Hydrogen Generation and Energy Storage

  • Electrocatalytic Generation of Dihydrogen : Research has explored electrocatalytic generation of dihydrogen using diiron hydrogenase mimics. Weak acids like acetic acid can catalyze the reduction process at certain potentials, showcasing a potential avenue for hydrogen generation (Felton et al., 2007).

  • Nanoparticles for Ammonia Borane Dehydrogenation : Studies on hydrogen production from ammonia borane dehydrogenation highlight the role of nanoparticles in providing safer solid sources of hydrogen. This research is crucial for hydrogen storage technologies, with a focus on various metals as catalysts (Mboyi et al., 2021).

Biological and Biomedical Applications

  • Digital Image Correlation in Biological Tissues : Digital image correlation (DIC) has been applied to study the mechanical behavior of biological tissues, including arterial tissues and bovine hoof horn. DIC provides a non-invasive method to analyze tissue properties (Zhang & Arola, 2004).

  • Dihydrochalcones in Plant Growth and Human Health : Dihydrochalcone compounds, related to dihydroenmein, play a significant role in plant growth and stress response. Their potential as anticancer agents and other health benefits are being explored, with efforts to improve their production through metabolic engineering (Ibdah et al., 2017).

Catalysis and Chemical Reactions

  • Coordination Chemistry of Dihydrogen : The coordination chemistry of dihydrogen involves synthesis, characterization, and reactivity analysis. This field has applications in green chemistry and hydrogenation catalysis (Heinekey & Oldham, 1993).

  • Dihydrogen Bonds in Metal Hydride Reactions : The dihydrogen bond in metal hydride reactions has been studied for its role in hydrogen exchange, alcoholysis, and other catalytic reactions. Understanding these interactions is crucial for developing new catalytic processes (Belkova et al., 2016).

Material Science

  • Catalytic Dehydrogenation of Alkanes : Research in this area focuses on the catalytic dehydrogenation of light alkanes using metals and metal oxides. This process is essential for producing light olefins and understanding the mechanisms of catalyst performance (Sattler et al., 2014).

  • H2PO4− Fluorescent Sensors : The development of H2PO4− fluorescent sensors, based on organic scaffolds, is significant for applications in chemistry and life sciences. These sensors can detect dihydrogen phosphate in various environments (Zhang et al., 2014).

Properties

CAS No.

14237-76-4

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

6,9-dihydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C20H28O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,16,21,23H,4-8H2,1-3H3

InChI Key

XDIFXKVLMXAILB-UHFFFAOYSA-N

SMILES

CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O

Canonical SMILES

CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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